molecular formula C23H22O3 B12573810 2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one CAS No. 601480-02-8

2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B12573810
CAS No.: 601480-02-8
M. Wt: 346.4 g/mol
InChI Key: ZSZHMTZDOSAIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one
  • 2,2-Bis(3-methoxyphenyl)-1-(3-methylphenyl)ethan-1-one
  • 2,2-Bis(3-methoxyphenyl)-1-(4-ethylphenyl)ethan-1-one

Uniqueness

2,2-Bis(3-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is unique due to its specific arrangement of methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

601480-02-8

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

2,2-bis(3-methoxyphenyl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C23H22O3/c1-16-10-12-17(13-11-16)23(24)22(18-6-4-8-20(14-18)25-2)19-7-5-9-21(15-19)26-3/h4-15,22H,1-3H3

InChI Key

ZSZHMTZDOSAIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.